Sniper(abl)-033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H73F3N10O9S2 |

|---|---|

Molecular Weight |

1211.4 g/mol |

IUPAC Name |

3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |

InChI Key |

NJCPVTOZWPVLBE-XOIMNWENSA-N |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure and Function of Sniper(abl)-033

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(abl)-033 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). It is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the structure, mechanism of action, and key quantitative parameters of this compound, along with detailed experimental protocols relevant to its characterization.

Core Structure and Components

This compound is a chimeric molecule meticulously designed with three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.

-

Target-Binding Ligand (Warhead): The moiety responsible for engaging the BCR-ABL protein is HG-7-85-01 , a known inhibitor of the ABL kinase.[1][2]

-

E3 Ligase Ligand: To hijack the cellular protein degradation machinery, this compound incorporates a derivative of LCL161 , which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2]

-

Linker: A flexible linker connects HG-7-85-01 and the LCL161 derivative, providing the optimal spatial orientation to facilitate the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1]

The complete chemical structure of this compound is presented below.

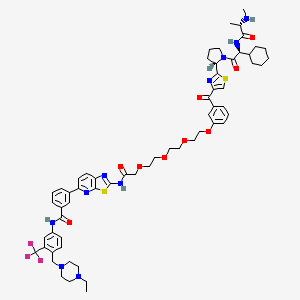

Chemical Structure of this compound

SMILES: C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C1=NC(=CS1)C(=O)C1=CC(=CC=C1)OCCOCCOCCOCC(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=C(CN2CCN(CC2)CC)C=C1)C(F)(F)F

Mechanism of Action: Targeted Protein Degradation

This compound operates through the principles of targeted protein degradation. Its bifunctional nature allows it to simultaneously bind to the BCR-ABL protein and an IAP E3 ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein within the cell.[3] This mechanism is distinct from traditional kinase inhibitors which only block the enzymatic activity of the target protein.

Below is a graphical representation of the signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of Action of this compound.

Quantitative Data

| Compound | Parameter | Value | Target | Reference |

| This compound | DC50 | 0.3 µM | BCR-ABL Protein Degradation | [1][2] |

| SNIPER(ABL)-039 | IC50 | 0.54 nM | ABL | [2] |

| IC50 | 10 nM | cIAP1 | [2] | |

| IC50 | 12 nM | cIAP2 | [2] | |

| IC50 | 50 nM | XIAP | [2] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for the synthesis and evaluation of its protein degradation capabilities.

General Synthesis Protocol for SNIPERs against BCR-ABL

The synthesis of SNIPERs like this compound involves the conjugation of a kinase inhibitor to an IAP ligand via a suitable linker.[4] While the exact, step-by-step synthesis of this compound is proprietary, a general protocol for creating similar SNIPER(ABL) compounds is as follows:

-

Preparation of Linker-Modified Components:

-

Synthesize or procure the ABL kinase inhibitor (e.g., HG-7-85-01) and the IAP ligand (e.g., LCL161 derivative) with appropriate functional groups for linker conjugation (e.g., amine, carboxylic acid, or alkyne).

-

The linker, often a polyethylene glycol (PEG) chain of varying length, should also have complementary reactive ends.[4]

-

-

Conjugation Reaction:

-

Dissolve the linker-modified ABL inhibitor and IAP ligand in an appropriate organic solvent (e.g., DMF or DMSO).

-

Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate amide bond formation if using amine and carboxylic acid functionalities. For click chemistry approaches (e.g., CuAAC), a copper(I) catalyst is used to conjugate azide and alkyne-modified components.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Purification and Characterization:

-

Purify the crude product using column chromatography (e.g., silica gel or reverse-phase HPLC) to obtain the pure SNIPER compound.

-

Confirm the identity and purity of the final product by analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

-

References

The Discovery and Development of Sniper(abl)-033: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on a Novel BCR-ABL Protein Degrader

Introduction

Sniper(abl)-033 is a novel small molecule belonging to the class of "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs). This technology represents a promising strategy in targeted protein degradation, aiming to eliminate pathogenic proteins rather than merely inhibiting their enzymatic activity. This compound was developed as a specific degrader of the BCR-ABL fusion protein, the hallmark oncogenic driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound and related compounds, intended for an audience of researchers, scientists, and drug development professionals.

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule, meticulously designed to simultaneously bind to the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP). This ternary complex formation is the cornerstone of its mechanism of action. The key components of this compound are:

-

ABL Kinase Inhibitor: HG-7-85-01, which serves as the "warhead" that specifically recognizes and binds to the ABL kinase domain of the BCR-ABL protein.[1]

-

IAP Ligand: A derivative of LCL161, which recruits an Inhibitor of Apoptosis Protein (IAP), a cellular E3 ubiquitin ligase.[1]

-

Linker: A chemical linker that connects the ABL inhibitor and the IAP ligand, optimizing the spatial orientation for efficient ternary complex formation.

The fundamental principle behind this compound's activity is the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system. By bringing BCR-ABL into close proximity with an IAP E3 ligase, this compound facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. This poly-ubiquitination serves as a molecular tag, marking the oncoprotein for degradation by the 26S proteasome.[1][2][3] For the closely related and more potent compound, SNIPER(ABL)-39, it has been demonstrated that both cIAP1 and XIAP are involved in mediating this degradation.[1][3]

Preclinical Data

The efficacy of this compound and other SNIPER(ABL) compounds has been evaluated in preclinical studies, primarily using the K562 human CML cell line, which endogenously expresses the BCR-ABL protein.[1][4] The primary metric for the protein degradation activity of these compounds is the DC50 value, which represents the concentration required to degrade 50% of the target protein.

Quantitative Analysis of BCR-ABL Degradation

The following table summarizes the in vitro degradation activity of this compound and other representative SNIPER(ABL) compounds in K562 cells following a 6-hour treatment period.[1][4]

| Compound | ABL Inhibitor | IAP Ligand | DC50 (nM) |

| This compound | HG-7-85-01 | LCL161 derivative | 300 |

| SNIPER(ABL)-49 | Imatinib | Bestatin | >10000 |

| SNIPER(ABL)-24 | GNF5 | LCL161 derivative | 5000 |

| SNIPER(ABL)-19 | Dasatinib | MV1 | 300 |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 |

Signaling Pathway and Downstream Effects

The degradation of BCR-ABL by SNIPER compounds leads to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells. Studies on the more potent analog, SNIPER(ABL)-39, have shown that the reduction in BCR-ABL protein levels results in a corresponding decrease in the phosphorylation of key substrate proteins, including STAT5 and CrkL.[1][3][5] This inhibition of downstream signaling ultimately contributes to the anti-proliferative effects of these compounds.

Mechanism of Action of this compound in CML cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SNIPER(ABL) compounds, adapted from the primary literature.[1]

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line).

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

-

Cell Treatment: K562 cells are seeded at an appropriate density and treated with varying concentrations of this compound or other SNIPER compounds for a specified duration (e.g., 6 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:

-

Anti-ABL

-

Anti-phospho-STAT5

-

Anti-phospho-CrkL

-

Anti-cIAP1

-

Anti-XIAP

-

Anti-GAPDH or Anti-β-actin (as a loading control)

-

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis of BCR-ABL Degradation.

Cell Viability Assay

-

Cell Seeding: K562 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or other test compounds for a specified period (e.g., 72 hours).

-

Viability Reagent: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well according to the manufacturer's instructions.

-

Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of SNIPER(ABL) Compounds

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general strategy involves a multi-step chemical synthesis.[2] The process begins with the appropriate ABL kinase inhibitor (HG-7-85-01) and IAP ligand (LCL161 derivative), which are functionalized to allow for their conjugation via a polyethylene glycol (PEG) linker. The synthesis typically involves standard organic chemistry reactions to form amide or ether linkages, followed by purification using techniques such as column chromatography to yield the final SNIPER(ABL) compound.[2]

Conclusion and Future Directions

This compound and the broader class of SNIPER(ABL) compounds represent a promising new modality for the treatment of CML. By inducing the degradation of the oncogenic driver protein BCR-ABL, these molecules offer a distinct mechanism of action compared to traditional kinase inhibitors. The preclinical data for this class of compounds are encouraging, demonstrating potent and specific degradation of BCR-ABL in CML cell lines. Further optimization of these molecules to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their potential clinical translation. As of the current date, there is no publicly available information regarding the clinical trial status of this compound. The continued development of targeted protein degraders like this compound holds significant potential to overcome drug resistance and improve therapeutic outcomes for CML and other malignancies driven by oncoproteins.

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LCL161 Derivative Function in Sniper(abl)-033

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and mechanism of the LCL161 derivative within the context of Sniper(abl)-033, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This compound is a novel therapeutic agent designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document details the core components of this compound, its mechanism of action, the critical role of the LCL161 derivative in recruiting E3 ubiquitin ligases, and its impact on downstream signaling pathways. Furthermore, this guide presents quantitative data on the efficacy of this compound and related compounds, alongside detailed protocols for key experimental procedures used in its characterization.

Introduction to this compound

This compound is a heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered to specifically induce the degradation of the BCR-ABL oncoprotein. The molecule consists of three key components:

-

An ABL Kinase Inhibitor (HG-7-85-01): This moiety serves as the "warhead," binding specifically to the BCR-ABL protein.

-

A Linker: A chemical linker that connects the ABL inhibitor to the IAP ligand.

-

An LCL161 Derivative (IAP Ligand): This component is crucial for hijacking the cell's natural protein disposal system. It binds to Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity.

The primary function of the LCL161 derivative is to recruit IAPs to the BCR-ABL protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

The Core Function of the LCL161 Derivative

The LCL161 derivative is a potent IAP antagonist. In the context of this compound, its primary role is not to induce apoptosis directly, but to act as a recruiter of the cellular E3 ubiquitin ligase machinery. IAPs, such as cIAP1, cIAP2, and XIAP, are a family of proteins that, in addition to their role in apoptosis, function as E3 ubiquitin ligases.

By binding to the BIR (Baculoviral IAP Repeat) domain of IAPs, the LCL161 derivative brings the E3 ligase into close proximity with the BCR-ABL protein, which is bound by the HG-7-85-01 moiety of this compound. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

Quantitative Data on Sniper(abl) Compounds

The efficacy of Sniper(abl) compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation | Citation |

| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1][2] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | [3] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM | [3] |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM | [3] |

| Sniper(abl)-020 | Dasatinib | Bestatin | Not specified in provided results | |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 µM | |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM | |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM | |

| Sniper(abl)-050 | Imatinib | MV-1 | Not specified in provided results |

Signaling Pathways

Mechanism of Action of this compound

The logical relationship and mechanism of action of this compound can be visualized as a three-part process leading to the degradation of the target protein.

Caption: Mechanism of Action of this compound.

BCR-ABL Downstream Signaling Pathway

The degradation of the BCR-ABL protein by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Key downstream effectors include STAT5 and CrkL.

Caption: BCR-ABL Downstream Signaling and Inhibition by this compound.

Experimental Protocols

Western Blotting for BCR-ABL Degradation

This protocol is a general guideline for assessing the degradation of BCR-ABL protein in CML cell lines (e.g., K562) following treatment with this compound.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density in multi-well plates.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

-

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the effect of this compound on the viability of CML cells.

Materials:

-

CML cell line (e.g., K562)

-

Cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow

The evaluation of a novel SNIPER compound like this compound typically follows a structured workflow to characterize its efficacy and mechanism of action.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

The LCL161 derivative is an integral component of this compound, functioning as a potent recruiter of IAP E3 ubiquitin ligases. This recruitment is the critical step in the targeted degradation of the oncoprotein BCR-ABL. The data presented in this guide demonstrate the efficacy of this approach and provide a foundation for further research and development of SNIPER-based therapeutics. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists working in the field of targeted protein degradation and cancer drug discovery.

References

Preliminary In Vitro Efficacy of Sniper(abl)-033: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the preliminary in vitro studies of Sniper(abl)-033, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential therapeutic applications of this compound.

Core Concept: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule consists of two key moieties joined by a linker: an ABL inhibitor (HG-7-85-01) that binds to the BCR-ABL protein, and an IAP ligand (a derivative of LCL161) that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][3][4][]

Quantitative Data Summary

The in vitro efficacy of this compound and related compounds is summarized below. The data highlights the potency of these molecules in inducing the degradation of the BCR-ABL protein in the K562 human CML cell line.

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) [nM] | Reference |

| This compound | HG-7-85-01 | LCL161 derivative | 300 | [6][7][8][9] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 | [6][10] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5000 | [6][11] |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10000 | [6] |

| Sniper(abl)-020 | Dasatinib | Bestatin | >10000 | [12] |

| Sniper(abl)-019 | Dasatinib | MV-1 | 300 | [9] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the preliminary studies of SNIPER(ABL) compounds.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia) cells, known to express the BCR-ABL fusion protein.[13]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of BCR-ABL and downstream signaling proteins.

-

Cell Seeding and Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat the cells with varying concentrations of this compound or other SNIPER compounds for 6 to 24 hours.[1][2]

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-BCR (for BCR-ABL)

-

Anti-phospho-STAT5 (pSTAT5)

-

Anti-phospho-CrkL (pCrkL)

-

Anti-cIAP1

-

Anti-XIAP

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the protein bands is performed using appropriate software. The levels of the target proteins are normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated.[14]

Cell Viability Assay (WST-8 Assay)

This protocol is to determine the effect of this compound on the proliferation of CML cells.[15]

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48 to 72 hours.[1][16][17]

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution (e.g., CCK-8) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in the CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SNIPER | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. K562 Cells [cytion.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Assessing Sniper(abl)-033 Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cellular activity of Sniper(abl)-033, a potent and specific degrader of the BCR-ABL fusion protein. The enclosed protocols detail the necessary steps for cell culture, treatment, and subsequent analysis of protein degradation, cell viability, and apoptosis.

Introduction to this compound

This compound is a heterobifunctional molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are a type of Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). This compound functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, the Inhibitor of Apoptosis Protein (IAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. This compound is composed of the ABL inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[4][5][6] It has been shown to induce the reduction of BCR-ABL protein with a DC50 of 0.3 µM.[4][5][6]

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound induces the degradation of the BCR-ABL protein.

Caption: Mechanism of this compound induced BCR-ABL degradation.

Experimental Protocols

This section provides detailed protocols for assessing the activity of this compound in a relevant cell line, K562, which is a human CML cell line expressing the BCR-ABL fusion protein.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| K562 cells | ATCC | CCL-243 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| This compound | Varies | Varies |

| DMSO | Sigma-Aldrich | D2650 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Primary Antibody: Anti-BCR | Cell Signaling Technology | 3902 |

| Primary Antibody: Anti-c-Abl | Cell Signaling Technology | 2862 |

| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118 |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |

| FITC Annexin V Apoptosis Detection Kit | BD Biosciences | 556547 |

Cell Culture and Treatment

-

Cell Line Maintenance : Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][5]

-

Cell Seeding : For experiments, seed K562 cells at a density of 2 x 10^5 cells/mL in appropriate culture vessels.

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A recommended concentration range to test is 0.01 µM to 10 µM.

-

Treatment : Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

Western Blot Analysis for BCR-ABL Degradation

This protocol is to determine the extent of BCR-ABL protein degradation following treatment with this compound. A time-course experiment is recommended to determine the optimal treatment duration.

Experimental Workflow

Caption: Workflow for Western Blot analysis of BCR-ABL degradation.

Protocol Steps:

-

Treatment and Cell Lysis : Treat K562 cells with varying concentrations of this compound for 6, 12, 24, and 48 hours. After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting :

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCR (1:1000) or c-Abl (1:1000) and a loading control such as GAPDH (1:1000) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate.

-

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control (GAPDH). Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.

Quantitative Data Summary

| Parameter | Recommended Value |

| Cell Seeding Density | 2 x 10^5 cells/mL |

| This compound Concentration Range | 0.01 - 10 µM |

| Treatment Duration | 6, 12, 24, 48 hours |

| Protein Loading | 20 - 30 µ g/lane |

| Primary Antibody Dilution (BCR/c-Abl) | 1:1000 |

| Primary Antibody Dilution (GAPDH) | 1:1000 |

| Secondary Antibody Dilution | 1:2000 |

Cell Viability Assay (MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity is indicative of reduced cell proliferation or cytotoxicity.

Protocol Steps:

-

Cell Seeding : Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]

-

Treatment : Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition : Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value.

Quantitative Data Summary

| Parameter | Recommended Value |

| Cell Seeding Density | 1 x 10^4 cells/well |

| This compound Concentration Range | 0.01 - 10 µM |

| Treatment Duration | 48 - 72 hours |

| MTS Reagent Volume | 20 µL/well |

| Incubation with MTS | 1 - 4 hours |

| Absorbance Wavelength | 490 nm |

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface using Annexin V-FITC.

Protocol Steps:

-

Cell Seeding and Treatment : Seed K562 cells at 2 x 10^5 cells/mL and treat with this compound for 48 hours.

-

Cell Harvesting and Staining :

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis : Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Quantitative Data Summary

| Parameter | Recommended Value |

| Cell Seeding Density | 2 x 10^5 cells/mL |

| Treatment Duration | 48 hours |

| Annexin V-FITC Volume | 5 µL/sample |

| Propidium Iodide Volume | 5 µL/sample |

| Incubation Time | 15 minutes |

Data Presentation

All quantitative data should be summarized in tables for clear comparison, as exemplified in the protocol sections above. Results from the cell viability and apoptosis assays should also be presented graphically, showing dose-dependent effects of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| No BCR-ABL Degradation | Insufficient concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation time. |

| Inactive compound. | Verify the integrity and activity of the this compound compound. | |

| High Background in Western Blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |

| Inconsistent Cell Viability Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. | |

| High Percentage of Necrotic Cells in Apoptosis Assay | Compound is highly cytotoxic at the tested concentration. | Test a lower concentration range of this compound. |

| Harsh cell handling. | Handle cells gently during harvesting and staining procedures. |

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. encodeproject.org [encodeproject.org]

- 3. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Note: Quantifying Sniper(abl)-033 Induced BCR-ABL Degradation via Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for measuring the degradation of the BCR-ABL fusion protein induced by Sniper(abl)-033, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). The described Western blot protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the dose-dependent effects of this compound in a relevant cellular context.

Introduction

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the oncogenic BCR-ABL protein, a hallmark of chronic myeloid leukemia (CML). It functions by conjugating an ABL kinase inhibitor (HG-7-85-01) with a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically recruiting E3 ubiquitin ligases such as cIAP1 and XIAP to the BCR-ABL protein.[1][2][3] This proximity leads to the polyubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[4] This targeted protein degradation offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. Western blotting is a fundamental technique to confirm and quantify the degradation of a target protein following treatment with a degrader molecule.[5][6][7]

Signaling Pathway

Caption: Mechanism of this compound induced BCR-ABL degradation.

Experimental Protocol

This protocol is optimized for the K562 human chronic myelogenous leukemia cell line, which endogenously expresses high levels of the BCR-ABL protein.[8][9][10][11][12]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| K562 Cell Line | ATCC | CCL-243 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| This compound | MedChemExpress | HY-111871 |

| DMSO | Sigma-Aldrich | D2650 |

| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| β-Mercaptoethanol | Sigma-Aldrich | M3148 |

| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |

| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |

| PVDF Membranes | Millipore | IPVH00010 |

| Methanol | Fisher Scientific | A412-4 |

| Tris-Buffered Saline (TBS) | ||

| Tween 20 | Sigma-Aldrich | P9416 |

| Non-fat Dry Milk | ||

| Primary Antibody: anti-BCR-ABL | Thermo Fisher Scientific | MA1-153 |

| Primary Antibody: anti-cIAP1 | Abcam | ab108361 |

| Primary Antibody: anti-XIAP | Cell Signaling Technology | 2042 |

| Primary Antibody: anti-GAPDH | Cell Signaling Technology | 2118 |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | e.g., 7074 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Experimental Workflow

Caption: Workflow for Western blot analysis of this compound.

Step-by-Step Protocol

-

Cell Culture and Plating:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in a 24-well plate at a density of approximately 2 x 10^5 cells/well in 500 µL of medium.[5] Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution to treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the cells with the compound for a predetermined time (e.g., 6, 12, or 24 hours). A 6-hour incubation is often sufficient to observe degradation.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 10-30 µg of total protein per lane onto a 4-20% precast polyacrylamide gel.[16]

-

Run the gel in 1X Tris/Glycine/SDS running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Activate the PVDF membrane in methanol for 15-30 seconds before transfer.

-

Perform the transfer according to the blotting system manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours).

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST (TBS with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-BCR-ABL, anti-cIAP1, anti-XIAP, or anti-GAPDH as a loading control) at the recommended dilution in 5% milk/TBST overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band (BCR-ABL, cIAP1, XIAP) to the intensity of the loading control band (GAPDH) for each lane.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control (0 µM).

-

Plot the percentage of remaining protein against the log concentration of this compound to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Data Presentation

Table 1: Primary Antibody Dilutions

| Primary Antibody | Target Protein | Molecular Weight (kDa) | Recommended Dilution | Supplier (Example) |

| anti-BCR-ABL (7C6) | BCR-ABL (p210) | ~210 | 1:1000 | Thermo Fisher Scientific |

| anti-cIAP1 (EPR4673) | cIAP1 | ~70 | 1:2000 | Abcam |

| anti-XIAP | XIAP | ~57 | 1:1000 | Cell Signaling Technology |

| anti-GAPDH | GAPDH | ~37 | 1:5000 | Cell Signaling Technology |

Table 2: Quantitative Densitometry Data (Example)

| This compound (µM) | Normalized BCR-ABL Intensity | % BCR-ABL Remaining | Normalized cIAP1 Intensity | % cIAP1 Remaining |

| 0 (Vehicle) | 1.00 | 100% | 1.00 | 100% |

| 0.01 | 0.95 | 95% | 0.98 | 98% |

| 0.03 | 0.85 | 85% | 0.92 | 92% |

| 0.1 | 0.65 | 65% | 0.80 | 80% |

| 0.3 | 0.48 | 48% | 0.65 | 65% |

| 1 | 0.25 | 25% | 0.40 | 40% |

| 3 | 0.10 | 10% | 0.20 | 20% |

| 10 | 0.08 | 8% | 0.15 | 15% |

Note: The provided data is for illustrative purposes only. Actual results may vary.

Conclusion

This application note details a robust and reproducible Western blot protocol for quantifying the degradation of BCR-ABL and the recruited E3 ligases, cIAP1 and XIAP, following treatment with this compound. This method is essential for characterizing the potency and mechanism of action of this and other targeted protein degraders. Accurate and consistent execution of this protocol will provide valuable insights for researchers in oncology and drug development.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downregulation of Bcr-Abl in K562 cells restores susceptibility to apoptosis: characterization of the apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The K562 chronic myeloid leukemia cell line undergoes apoptosis in response to interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]

- 14. licorbio.com [licorbio.com]

- 15. bosterbio.com [bosterbio.com]

- 16. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

Application Notes and Protocols for In Vitro Studies of Sniper(abl)-033

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a novel class of targeted protein degraders. It is a heterobifunctional molecule designed to specifically induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound consists of a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01) and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161), connected by a linker.[1][2][3][4] This dual-binding mechanism facilitates the formation of a ternary complex between BCR-ABL, this compound, and the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein.[5] This degradation effectively shuts down the downstream signaling pathways, such as STAT5 and CrkL, that are crucial for the survival and proliferation of CML cells.[5][6]

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its efficacy in degrading BCR-ABL, inhibiting cell viability, and inducing apoptosis in relevant cancer cell lines.

Data Presentation

The following table summarizes the key in vitro parameters of this compound and a closely related compound, SNIPER(ABL)-39, providing expected concentration ranges and endpoints for experimental design.

| Compound | Target Cell Line | Assay | Key Parameter | Reported Value | Incubation Time |

| This compound | K562 (CML) | BCR-ABL Degradation | DC50 | 0.3 µM[1] | 6 hours[4][5] |

| SNIPER(ABL)-39 | K562 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours[5] |

| SNIPER(ABL)-39 | KCL-22 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours |

| SNIPER(ABL)-39 | KU-812 (CML) | Cell Viability (WST assay) | IC50 | ~10 nM[5] | 48 hours |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Culture

The human CML cell line K562, which endogenously expresses the BCR-ABL fusion protein, is a suitable model for in vitro studies of this compound.

-

Cell Line: K562 (ATCC® CCL-243™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Western Blot Analysis for BCR-ABL Degradation

This protocol is designed to assess the dose-dependent degradation of BCR-ABL and the inhibition of downstream signaling pathways.

-

Experimental Workflow:

-

Protocol:

-

Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to acclimate overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 0.3, 1, 3 µM) for 6 hours. Include a vehicle control (DMSO).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-BCR (for BCR-ABL)

-

Anti-phospho-STAT5 (Tyr694)

-

Anti-STAT5

-

Anti-phospho-CrkL (Tyr207)

-

Anti-CrkL

-

Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) in triplicate.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed K562 cells in a 12-well plate at a density of 2 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1 µM) for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. allgenbio.com [allgenbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sniper(abl)-033 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). This compound is a heterobifunctional molecule composed of the ABL inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161. This unique structure allows this compound to recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and protein degradation.

Mechanism of Action

This compound facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL inhibits downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, which are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis.[1][2][3]

Caption: Mechanism of this compound induced BCR-ABL degradation.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (BCR-ABL Degradation) | Not explicitly stated, inferred to be in a CML cell line like K562 | 0.3 µM | [1][4][5][6] |

| IC₅₀ (Cell Viability) | K562 | Data not publicly available |

Experimental Protocols

1. Cell Culture

The human chronic myeloid leukemia cell line K562 is a suitable model for studying the effects of this compound as it endogenously expresses the BCR-ABL fusion protein.

-

Cell Line: K562 (ATCC® CCL-243™)

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

2. Preparation of this compound Stock Solution

-

Solvent: this compound is soluble in DMSO.[6]

-

Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of K562 cells.

Caption: Workflow for MTT-based cell viability assay.

-

Materials:

-

K562 cells

-

Complete IMDM media

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed K562 cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete media in a 96-well plate.

-

Prepare serial dilutions of this compound in complete media. A suggested starting range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

-

4. Western Blot for BCR-ABL Degradation

This protocol is to assess the degradation of the BCR-ABL protein following treatment with this compound.

Caption: Workflow for Western Blot analysis of BCR-ABL degradation.

-

Materials:

-

K562 cells

-

Complete IMDM media

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-ABL (to detect BCR-ABL)

-

Anti-phospho-STAT5 (Tyr694)

-

Anti-phospho-CrkL (Tyr207)

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed K562 cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.

-

Treat cells with this compound at the desired concentrations (a suggested range is 0.1 µM to 1 µM, based on the DC₅₀). Include a vehicle control.

-

Incubate for a time course, for example, 6, 12, and 24 hours.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

-

Signaling Pathway Analysis

This compound-mediated degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for CML cell survival and proliferation. Key downstream effectors that can be monitored for changes in phosphorylation status include STAT5 and CrkL.[7]

Caption: BCR-ABL downstream signaling pathways affected by this compound.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted disruption of the BCR-ABL fusion gene by Cas9/dual-sgRNA inhibits proliferation and induces apoptosis in chronic myeloid leukemia cells : Cas9/Dual-sgRNA targeting of the BCR-ABL fusion gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disrupting BCR-ABL in Combination with Secondary Leukemia-Specific Pathways in CML Cells Leads to Enhanced Apoptosis and Decreased Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative PCR Analysis of BCR-ABL mRNA Levels Following Sniper(abl)-033 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.

A novel therapeutic strategy involves the targeted degradation of the BCR-ABL oncoprotein. Sniper(abl)-033 is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER) designed for this purpose. It is a heterobifunctional molecule that conjugates a high-affinity ABL inhibitor (HG-7-85-01) with a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161). This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2][3][4] While the primary mechanism of this compound is at the protein level, it is crucial to understand its downstream effects on BCR-ABL mRNA expression. This document provides a detailed protocol for the quantitative analysis of BCR-ABL mRNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR) in response to this compound treatment.

Principle of the Assay

This protocol outlines the steps for quantifying BCR-ABL mRNA transcripts in CML cell lines or patient-derived cells following treatment with this compound. The method involves total RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent real-time qPCR using specific primers and probes for the BCR-ABL fusion transcript and a stable housekeeping gene (e.g., ABL1) for normalization.[5][6][7] The relative quantification of BCR-ABL mRNA levels will be determined using the comparative Ct (ΔΔCt) method, and the results will be expressed as a percentage relative to the control.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| CML Cell Line (e.g., K-562) | ATCC | CCL-243 |

| This compound | MedChemExpress | HY-111871 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |

| RNA Extraction Kit (e.g., RNeasy Mini Kit) | Qiagen | 74104 |

| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |

| TaqMan Gene Expression Master Mix | Applied Biosystems | 4369016 |

| Primers and Probes for BCR-ABL (p210) | Integrated DNA Technologies | Custom Order |

| Primers and Probes for ABL1 (Control) | Integrated DNA Technologies | Custom Order |

| Nuclease-free water | Thermo Fisher Scientific | AM9937 |

| 96-well qPCR plates | Bio-Rad | HSS9601 |

| Optical adhesive films | Bio-Rad | MSB1001 |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Seed cells in a 6-well plate at a density of 5 x 10^5 cells/mL.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM). Include a vehicle control (DMSO) group.

-

Incubate the cells for different time points (e.g., 6, 12, 24, and 48 hours).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

RNA Extraction

-

Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 and A260/A230 ratios.

cDNA Synthesis

-

Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit following the manufacturer's protocol.

-

The reaction mixture should include the extracted RNA, reverse transcriptase, dNTPs, and random primers.

-

Perform the reverse transcription reaction in a thermal cycler.

Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mixture containing TaqMan Gene Expression Master Mix, primers and probes for either BCR-ABL or ABL1, nuclease-free water, and the synthesized cDNA.

-

Use the following example primer and probe sequences for the p210 BCR-ABL transcript:

-

Forward Primer: 5'-TGGAGCTGCAGATGCTGACCAA-3'

-

Reverse Primer: 5'-TCAGACCCTGAGGCTCAAAGTC-3'

-

Probe: 5'-FAM-CCCTTCAGCGGCCAGTAGCATCTGACTTT-TAMRA-3'

-

-

Use a validated primer and probe set for the ABL1 housekeeping gene.

-

Perform the qPCR in a real-time PCR detection system with the following cycling conditions:

-

Hold Stage: 95°C for 10 minutes

-

PCR Stage (40 cycles): 95°C for 15 seconds, 60°C for 60 seconds

-

-

Run each sample in triplicate. Include no-template controls (NTCs) to check for contamination.

Data Analysis and Presentation

-

Determine the cycle threshold (Ct) values for both BCR-ABL and ABL1 for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(BCR-ABL) - Ct(ABL1).

-

Calculate the ΔΔCt for each treatment group: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control).

-

Calculate the relative expression of BCR-ABL mRNA using the formula: 2^-ΔΔCt.

-

Express the results as a percentage of the vehicle control.

Example Data Tables

Table 1: Dose-Dependent Effect of this compound on BCR-ABL mRNA Levels at 24 hours

| Treatment Group | Concentration (µM) | Mean Ct (BCR-ABL) | Mean Ct (ABL1) | ΔCt | ΔΔCt | Relative BCR-ABL mRNA Level (%) |

| Vehicle Control | 0 | 22.5 | 20.1 | 2.4 | 0 | 100 |

| This compound | 0.1 | 22.6 | 20.2 | 2.4 | 0 | 100 |

| This compound | 0.3 | 22.8 | 20.1 | 2.7 | 0.3 | 81.2 |

| This compound | 1 | 23.5 | 20.3 | 3.2 | 0.8 | 57.4 |

| This compound | 3 | 24.1 | 20.2 | 3.9 | 1.5 | 35.4 |

Table 2: Time-Course Effect of 1 µM this compound on BCR-ABL mRNA Levels

| Treatment Group | Time (hours) | Mean Ct (BCR-ABL) | Mean Ct (ABL1) | ΔCt | ΔΔCt | Relative BCR-ABL mRNA Level (%) |

| Vehicle Control | 6 | 22.4 | 20.0 | 2.4 | 0 | 100 |

| This compound | 6 | 22.5 | 20.1 | 2.4 | 0 | 100 |

| Vehicle Control | 12 | 22.6 | 20.2 | 2.4 | 0 | 100 |

| This compound | 12 | 23.0 | 20.1 | 2.9 | 0.5 | 70.7 |

| Vehicle Control | 24 | 22.5 | 20.1 | 2.4 | 0 | 100 |

| This compound | 24 | 23.5 | 20.3 | 3.2 | 0.8 | 57.4 |

| Vehicle Control | 48 | 22.7 | 20.3 | 2.4 | 0 | 100 |

| This compound | 48 | 24.8 | 20.4 | 4.4 | 2.0 | 25.0 |

Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome.

Visualizations

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[8][9][10][11] Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.

Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.

Experimental Workflow for qPCR Analysis

The following diagram illustrates the workflow for quantifying BCR-ABL mRNA levels after treatment with this compound.

Caption: Workflow for qPCR analysis of BCR-ABL mRNA levels.

Conclusion

The protocol described provides a robust framework for investigating the effects of the BCR-ABL protein degrader, this compound, on the corresponding mRNA transcript levels. While the primary action of this compound is post-translational, assessing mRNA dynamics is essential for a comprehensive understanding of its cellular impact and potential feedback mechanisms. This application note serves as a valuable resource for researchers in oncology and drug development who are exploring novel therapeutic strategies for CML.

References

- 1. Digital PCR can provide improved BCR-ABL1 detection in chronic myeloid leukemia patients in deep molecular response and sensitivity of standard quantitative methods using EAC assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative real-time RT-PCR monitoring of BCR-ABL in chronic myelogenous leukemia shows lack of agreement in blood and bone marrow samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCR–ABL1 kinase-dependent alteration of mRNA metabolism: potential alternatives for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR-ABL1 genomic DNA PCR response kinetics during first-line imatinib treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization